2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine
Overview
Description
2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine is a chemical compound with a molecular formula of C14H23N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
The primary target of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine is the serotonin type-3 (5-HT3) receptors . These receptors play a crucial role in the management of nausea and emesis and are also involved in the neural pathways of depression .
Mode of Action
The compound interacts with 5-HT3 receptors, potentially altering their function .
Biochemical Pathways
The compound’s interaction with 5-HT3 receptors suggests it may affect serotonin signaling pathways . These pathways play a key role in mood regulation and gastrointestinal function, among other processes .
Pharmacokinetics
The compound’s optimal log p and pa2 value, comparable to that of ondansetron, suggest it may have similar pharmacokinetic properties .
Result of Action
In rodent models of depression, both acute and chronic treatment with the compound exhibited antidepressant-like effects at lower dose levels . Chronic treatment also restored behavioral deficits in olfactory bulbectomized rats, as indicated by a reduction in hyperactivity in a novel open field test .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine typically involves the reaction of p-tolyl ethylamine with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has a similar piperazine moiety but differs in its overall structure and pharmacological properties.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Another compound with a piperazine ring, used in different chemical and biological contexts.
Uniqueness
2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12-3-5-13(6-4-12)14(11-15)17-9-7-16(2)8-10-17/h3-6,14H,7-11,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKBYUICLDFCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228852 | |
Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-94-0 | |
Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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